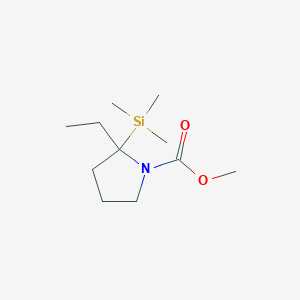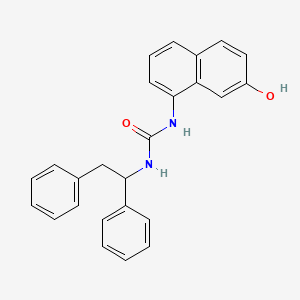
1,2-Dibutyl-1,1,2,2-tetrafluorodisilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dibutyl-1,1,2,2-tetrafluorodisilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of two silicon atoms bonded to butyl groups and fluorine atoms
准备方法
The synthesis of 1,2-Dibutyl-1,1,2,2-tetrafluorodisilane typically involves the reaction of silicon-based precursors with butyl and fluorine-containing reagents. One common method involves the use of butyl lithium and silicon tetrafluoride under controlled conditions to achieve the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1,2-Dibutyl-1,1,2,2-tetrafluorodisilane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of silicon-fluorine bonds.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents. For example, treatment with alkyl halides can lead to the formation of alkyl-substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,2-Dibutyl-1,1,2,2-tetrafluorodisilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Research into the biological activity of organosilicon compounds includes studying their potential as antimicrobial agents or enzyme inhibitors.
Medicine: The compound’s potential therapeutic applications are being investigated, particularly in drug delivery systems where silicon-based compounds can enhance the stability and bioavailability of drugs.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism by which 1,2-Dibutyl-1,1,2,2-tetrafluorodisilane exerts its effects involves interactions at the molecular level. The silicon-fluorine bonds in the compound are highly polar, which can influence its reactivity and interactions with other molecules. The compound may target specific molecular pathways, depending on the context of its use, such as binding to enzymes or interacting with cellular membranes.
相似化合物的比较
1,2-Dibutyl-1,1,2,2-tetrafluorodisilane can be compared with other similar compounds, such as:
1,2-Dimethyl-1,1,2,2-tetraphenyldisilane: This compound has phenyl groups instead of butyl groups, leading to different chemical properties and applications.
1,2-Dichlorotetramethyldisilane:
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane: The methoxy groups confer different solubility and reactivity characteristics compared to butyl groups.
属性
CAS 编号 |
918446-83-0 |
|---|---|
分子式 |
C8H18F4Si2 |
分子量 |
246.39 g/mol |
IUPAC 名称 |
butyl-[butyl(difluoro)silyl]-difluorosilane |
InChI |
InChI=1S/C8H18F4Si2/c1-3-5-7-13(9,10)14(11,12)8-6-4-2/h3-8H2,1-2H3 |
InChI 键 |
SEIORQMUUDOAQR-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Si](F)(F)[Si](CCCC)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-Fluorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B12614312.png)

![2,3-Dimethyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12614328.png)

![3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline](/img/structure/B12614347.png)
![1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B12614353.png)

amino}oxidanide](/img/structure/B12614371.png)
![(1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one](/img/structure/B12614381.png)

![4-(Ethylsulfanyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12614397.png)

![5-{4-[(Prop-2-yn-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12614402.png)

